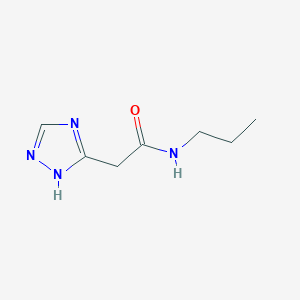![molecular formula C18H22F3NO3 B4299791 2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate](/img/structure/B4299791.png)
2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate
説明
2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
作用機序
The mechanism of action of 2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate is not fully understood. However, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis, or programmed cell death. This compound may also have anti-inflammatory and anti-oxidant effects, which could contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it may also affect the expression of genes involved in inflammation and oxidative stress. In animal studies, this compound has been shown to have low toxicity and no adverse effects on vital organs.
実験室実験の利点と制限
One advantage of using 2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate in lab experiments is its high purity and stability. This compound is easy to handle and can be synthesized in large quantities. However, its potential toxicity and limited solubility in certain solvents may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate in scientific research. One area of interest is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Another area of research is in the development of new materials. The properties of this compound make it a promising candidate for use in coatings, adhesives, and other applications. Future research could focus on the synthesis of new materials using this compound as a building block.
Conclusion:
This compound is a compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Further research is needed to fully understand the potential of this compound in the development of new drugs and materials.
科学的研究の応用
2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. This compound has been shown to have activity against certain cancer cell lines, and its mechanism of action is being studied to identify potential targets for drug development.
Another area of research is in the field of materials science. The properties of this compound, such as its solubility and stability, make it a promising candidate for use in coatings and adhesives. Its potential as a building block for the synthesis of new materials is also being explored.
特性
IUPAC Name |
2,2,2-trifluoroethyl 2-(2-phenylethylcarbamoyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO3/c19-18(20,21)12-25-17(24)15-9-5-4-8-14(15)16(23)22-11-10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXMUUXKKAWKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299715.png)
![3-[(4-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299724.png)
![9-(2,3-dimethoxyphenyl)-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4299734.png)
![octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate](/img/structure/B4299739.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B4299747.png)
![ethyl oxo[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]acetate](/img/structure/B4299749.png)
![4-(4-bromophenyl)-N-(3-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4299755.png)
![2-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4299760.png)
![6-butyl 8-ethyl 5-amino-7-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4299778.png)
![6-butyl 8-methyl 5-amino-2-methyl-7-(4-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4299784.png)
![2,2,2-trifluoroethyl 2-({[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B4299795.png)
![ethyl (5-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4299806.png)
![ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299814.png)